![molecular formula C17H23N3O B2414385 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917215-16-8](/img/structure/B2414385.png)
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as 2-aminophenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane-6-one, is a heterocyclic organic compound that has become increasingly important in a variety of scientific fields. This compound is a versatile reagent with a wide range of applications in organic synthesis, catalysis, and drug discovery. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has been used in the synthesis of novel materials with interesting optical and electrical properties.3.1.1~3,7~]decan-6-one.
Applications De Recherche Scientifique
1. Chemical Properties and Reactions
- The compound 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1
3,7]decan-6-one and its derivatives exhibit interesting chemical properties and reactions. For example, a similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, demonstrates nucleophilic characteristics and undergoes stereospecific cis addition to alkenes, indicating a pyramidal structure for the divalent carbon (Ye, Komarov, Kirby, & Jones, 2002).
2. Antimicrobial Properties
- Derivatives of this compound, such as 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, have been synthesized and show effective antimicrobial properties, suggesting potential applications in developing new antibacterial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
3. Structural and Spectroscopic Analysis
- The compound and its related structures have been extensively studied for their unique structural and spectroscopic features. For instance, a study on 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, revealed that despite being a ketone, it exhibits properties of an amide due to the presence of a tertiary amino group directly attached to the carbonyl carbon (Kirby, Komarov, & Feeder, 2001).
4. Transition-State Mimicry
- This compound has been studied as a transition-state mimic for cis-trans interconversion in peptide and protein folding, due to its unique conformation. This research provides insights into the biochemical processes involved in protein folding (Komarov et al., 2015).
5. Synthesis of Novel Compounds
- Its derivatives have been utilized in the synthesis of novel compounds, such as 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane, which offer new possibilities in chemical synthesis and drug development (Thies et al., 1985).
6. Crystal Structure Studies
- The crystal structure of derivatives like 2,9-bis(3-nitrophenyl)-1-azatricyclo[3.3.1.1(3,7)]decan-4-one has been analyzed, providing insights into the molecular configuration and potential applications in materials science (Jiménez-Cruz et al., 2001).
7. Photochemical Applications
- This compound and its variants have been explored in photochemical applications, such as in the synthesis of conformationally restricted bis-pyrrolidines, showcasing its versatility in advanced chemical synthesis (Fort et al., 2014).
Propriétés
IUPAC Name |
2-(4-aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-8-19-10-16(2,14(15)21)11-20(9-15)17(19,3)12-4-6-13(18)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPUAXBSPZQCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)C4=CC=C(C=C4)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

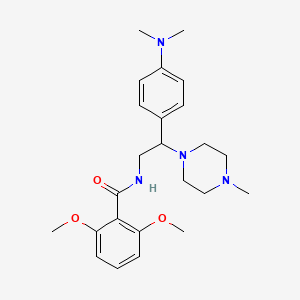
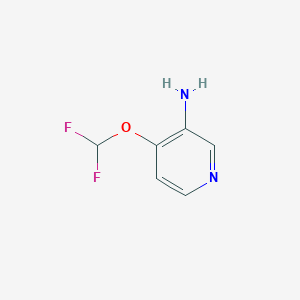
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)
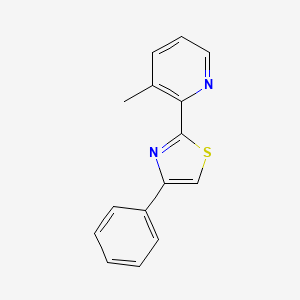
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)
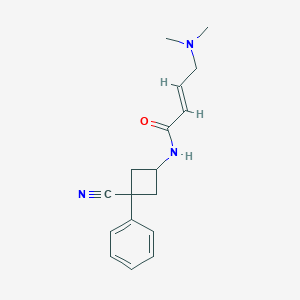
![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)
![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)
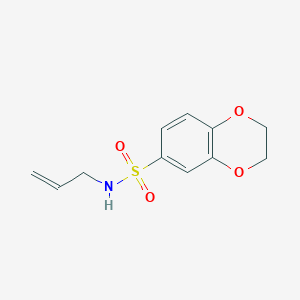
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)